2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H6F4O. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde typically involves the introduction of fluorine and trifluoromethyl groups onto a benzaldehyde core. One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinated reagents.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
Reduction: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine, which can enhance the biological activity and stability of pharmaceuticals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, where the presence of fluorine can improve the efficacy and environmental stability of the products.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, often through the formation of hydrogen bonds and hydrophobic interactions facilitated by the fluorine atoms. The trifluoromethyl group can enhance the lipophilicity of the molecule, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methyl group.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a chlorine atom instead of a methyl group.
2-Fluoro-3-methylbenzaldehyde: Lacks the trifluoromethyl group.
Uniqueness: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is unique due to the combination of fluorine, trifluoromethyl, and methyl groups on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNKYIORSOLYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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